10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate
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Overview
Description
It is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens . This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone acetate can be synthesized from pregnenolone through an acetylation reaction. The process involves the reaction of pregnenolone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods: On an industrial scale, pregnenolone acetate is produced using similar acetylation methods but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 20-oxopregn-5-en-3β-yl acetate.
Reduction: Reduction reactions can convert it back to pregnenolone or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: 20-oxopregn-5-en-3β-yl acetate.
Reduction: Pregnenolone or other reduced derivatives.
Substitution: Various substituted pregnenolone derivatives.
Scientific Research Applications
Pregnenolone acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It serves as a tool to study steroid hormone biosynthesis and metabolism.
Medicine: Research on pregnenolone acetate focuses on its potential therapeutic effects, including its role in neuroprotection and cognitive enhancement.
Mechanism of Action
Pregnenolone acetate exerts its effects by acting as a precursor to other steroid hormones. It is converted into pregnenolone, which then undergoes further enzymatic transformations to produce various steroid hormones. These hormones interact with specific receptors and pathways in the body to regulate physiological processes such as inflammation, immune response, and neural function .
Comparison with Similar Compounds
Pregnenolone: The parent compound of pregnenolone acetate, involved in the biosynthesis of steroid hormones.
Progesterone: Another steroid hormone derived from pregnenolone, with roles in reproductive health.
Dehydroepiandrosterone (DHEA): A steroid hormone that serves as a precursor to androgens and estrogens.
Uniqueness: Pregnenolone acetate is unique due to its acetylated form, which enhances its stability and bioavailability compared to pregnenolone. This modification allows for more controlled and sustained release of the active hormone in research and therapeutic applications .
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3 |
InChI Key |
BQIBBYLXJDSLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |
Origin of Product |
United States |
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